4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is an organic compound that features a bromine atom, a naphthalene ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Naphthylation: The attachment of a naphthalene moiety to the propyl chain.
Sulfonamidation: The formation of the sulfonamide group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Naphthylation often involves the use of naphthalene derivatives and a suitable base. Sulfonamidation typically requires sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine derivative.
Scientific Research Applications
4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-hydroxypropyl)benzenesulfonamide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide
- 4-bromo-N-(3-hydroxy-3-(phenyl)propyl)benzenesulfonamide
Uniqueness
4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a naphthalene ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c20-15-8-10-16(11-9-15)25(23,24)21-13-12-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,21-22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDLGPWWVZTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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